molecular formula C18H14Cl2N2 B148830 Eberconazole CAS No. 128326-82-9

Eberconazole

Cat. No. B148830
M. Wt: 329.2 g/mol
InChI Key: MPTJIDOGFUQSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eberconazole is an imidazole derivative with antifungal properties, particularly effective against a variety of fungal species. It has been shown to be potent against dermatophytes, yeasts such as Candida species, and Malassezia, and has also demonstrated activity against gram-positive bacteria. Clinical trials have indicated that eberconazole is highly effective in treating dermatophytoses and exhibits good tolerability .

Synthesis Analysis

While the provided papers do not detail the synthesis of eberconazole, it is mentioned that eberconazole (WAS 2160) was designed and synthesized at the Centro de Investigacion Wassermann. The synthesis process is likely to involve the creation of the imidazole ring, which is a common structure in many antifungal agents .

Molecular Structure Analysis

The molecular structure of eberconazole contributes to its antifungal activity. As an imidazole derivative, its structure contains an imidazole ring, which is essential for its interaction with fungal enzymes, leading to the inhibition of ergosterol synthesis, a key component of fungal cell membranes .

Chemical Reactions Analysis

Eberconazole undergoes various chemical reactions under stress conditions such as hydrolytic (acid, base, neutral), oxidative, thermal, and photolytic degradation. The degradation follows (pseudo) first-order kinetics, and the kinetic parameters such as rate constant, half-life (t1/2), and time for 90% remaining (t90) have been calculated using a Quality by Design (QbD) approach to develop a stability-indicating HPLC method .

Physical and Chemical Properties Analysis

Eberconazole's physical and chemical properties include its high potency and broad-spectrum activity against fungal pathogens. It has been formulated into a cream for topical application, showing good local and general tolerability. Notably, eberconazole cream has acceptable topical availability with no detectable systemic drug levels, indicating minimal absorption through the skin. This property is advantageous as it reduces the potential for systemic side effects .

Relevant Case Studies

Several studies have demonstrated the efficacy of eberconazole in treating fungal infections. For instance, eberconazole was more active than clotrimazole and ketoconazole against clinical isolates of Candida and Cryptococcus neoformans . It also showed superior activity compared to other topical antifungals against strains of dermatophytes . In clinical trials, eberconazole 1% cream was found to be an effective and safe alternative for the treatment of dermatophytosis, with a higher efficacy than clotrimazole . Additionally, eberconazole did not cause skin sensitivity and had a high degree of efficacy against dermatophytes in both in vitro and in vivo studies . An experimental model of cutaneous candidosis in guinea pigs also confirmed the therapeutic efficacy of eberconazole, which was similar to that of clotrimazole .

Scientific Research Applications

Antifungal Efficacy and Tolerability

  • Topical and General Tolerability : Eberconazole shows good local and general tolerability, with acceptable topical availability and no detectable systemic drug levels. It does not appear to cause skin sensitivity (Barbanoj et al., 2005).

  • Effectiveness Against Dermatophytoses : Eberconazole has been found to be effective against dermatophytes, showing higher efficacy than clotrimazole in the treatment of dermatophyte skin infections (Montero et al., 2006).

  • Broad-Spectrum Antifungal Activity : It is effective against a broad range of fungi, including dermatophytes, candidiasis, and yeasts, and exhibits anti-inflammatory properties, making it suitable for inflamed cutaneous mycoses (Moodahadu et al., 2014).

  • In Vitro Activity Against Dermatophytes : Eberconazole has been shown to have low minimum inhibitory concentrations (MICs) against dermatophytes, suggesting strong in vitro antifungal activity (Fernández-Torres et al., 2003).

Pharmacological Development

  • Ethyl Cellulose Microsponge Gel for Topical Delivery : Research indicates that ethyl cellulose microsponges could be effective pharmaceutical carriers for eberconazole in antifungal therapy, offering controlled release and higher skin retention (Bothiraja et al., 2014).

  • HPLC Method for Eberconazole : A Quality by Design (QbD) approach has been used to develop a high-performance liquid chromatography (HPLC) method for eberconazole, underlining its stability under various stress conditions (Krishna et al., 2016).

  • Eberconazole-Loaded Niosomes for Skin Delivery : Topical niosomal gel formulations of eberconazole have been developed to improve its antifungal activity and provide stable, nano-sized vesicles for better skin delivery (Vijayasri et al., 2018).

  • Improved Synthesis of Eberconazole Nitrate : An optimized synthetic route for eberconazole nitrate has been developed, offering advantages such as mild reaction conditions and suitability for industrial production (Jinping et al., 2013).

  • Efficacy in Otomycosis Treatment : A study compared eberconazole 1% otic solution to clotrimazole 1% solution in the treatment of otomycosis, finding both to be efficacious and safe (Cota et al., 2018).

  • Comparative Efficacy Studies : Various studies have compared eberconazole with other antifungals like terbinafine and sertaconazole, often finding it to be as effective or superior in treating fungal infections (Sharma et al., 2018; Choudhary et al., 2014; Ravichandran et al., 2021).

Safety And Hazards

Eberconazole should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTJIDOGFUQSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926104
Record name Eberconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eberconazole

CAS RN

128326-82-9
Record name Eberconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128326-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eberconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eberconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eberconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EBERCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O1U41C9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eberconazole
Reactant of Route 2
Eberconazole
Reactant of Route 3
Reactant of Route 3
Eberconazole
Reactant of Route 4
Eberconazole
Reactant of Route 5
Eberconazole
Reactant of Route 6
Eberconazole

Citations

For This Compound
549
Citations
LS Moodahadu-Bangera, J Martis, R Mittal… - Indian Journal of …, 2012 - ijdvl.com
… In this study, eberconazole showed similar efficacy … of eberconazole were below the quantification limits of the analytical method at all times. This study has confirmed that eberconazole …
Number of citations: 29 ijdvl.com
T Repiso Montero, S López… - International journal …, 2006 - Wiley Online Library
… the efficacy of eberconazole 1% cream … eberconazole and in 75.0% of patients receiving miconazole. The incidence of adverse events related to treatment was 0.91% for eberconazole …
Number of citations: 24 onlinelibrary.wiley.com
BR de la Paz Cota, PPC Vega, JJM Navarrete… - American Journal of …, 2018 - Elsevier
… the eberconazole group and 83.5% in the clotrimazole group. Although non-inferiority of eberconazole … -hoc sensitivity analysis demonstrated that eberconazole 1% otic solution was not …
Number of citations: 14 www.sciencedirect.com
J Sharma, J Kaushal, K Aggarwal - Indian Journal of Dermatology, 2018 - ncbi.nlm.nih.gov
… Eberconazole and terbinafine though drugs of different classes provide both mycological … 1) was observed with eberconazole. No relapse was seen with eberconazole, but one patient …
Number of citations: 7 www.ncbi.nlm.nih.gov
A del Palacio, S Cuétara, AR Noriega - Mycoses, 1995 - Wiley Online Library
In a phase II pilot dose‐finding study 60 patients with mycologically proven tinea corporis and tinea cruris were treated with eberconazole cream 1% once daily (group A, 15 patients). 1…
Number of citations: 29 onlinelibrary.wiley.com
SV Choudhary, T Aghi, S Bisati - Indian Dermatology Online …, 2014 - ncbi.nlm.nih.gov
… topical terbinafine and eberconazole cream in treatment of tinea corporis and tinea cruris. The present study aims to compare the clinical response of topical eberconazole, a fungistatic …
Number of citations: 21 www.ncbi.nlm.nih.gov
C Bothiraja, AD Gholap, KS Shaikh… - Therapeutic …, 2014 - Future Science
Background: The aim of the study was to investigate ethyl cellulose microsponges as topical carriers for the controlled release and cutaneous drug deposition of eberconazole nitrate (…
Number of citations: 61 www.future-science.com
A Del Palacio, FJ Ortiz, A Perez, C Pazos, M Garau… - Mycoses, 2001 - Wiley Online Library
… efficacy and tolerance of eberconazole 1% cream was … eberconazole, respectively. Premature termination due to adverse effects was 26.7% for clotrimazole and 20% for eberconazole. …
Number of citations: 33 onlinelibrary.wiley.com
B Fernández-Torres, I Inza, J Guarro - Journal of clinical …, 2003 - Am Soc Microbiol
We have compared the in vitro activity of the new antifungal drug eberconazole with those of three other topical antifungal agents, clotrimazole, ketoconazole, and miconazole, against …
Number of citations: 60 journals.asm.org
MV Krishna, RN Dash, BJ Reddy, P Venugopal… - Journal of Saudi …, 2016 - Elsevier
Stability of eberconazole nitrate (EBZ) was investigated using a stability indicating HPLC method. Quality by Design (QbD) approach was used to facilitate method development. EBZ …
Number of citations: 55 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.